molecular formula C37H32O16 B8258980 9'''-Methyllithospermate B

9'''-Methyllithospermate B

Cat. No.: B8258980
M. Wt: 732.6 g/mol
InChI Key: HBYGJMZNCIGGFN-IZZDOVSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9’‘’-Methyllithospermate B involves the esterification of lithospermic acid B with methanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of 9’‘’-Methyllithospermate B follows a similar synthetic route but on a larger scale. The process involves the extraction of lithospermic acid B from Radix Salviae Miltiorrhizae, followed by its esterification with methanol under controlled conditions. The product is then purified through crystallization and filtration .

Types of Reactions:

    Oxidation: 9’‘’-Methyllithospermate B can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

9’‘’-Methyllithospermate B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9’‘’-Methyllithospermate B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Lithospermic Acid B: The parent compound from which 9’‘’-Methyllithospermate B is derived.

    Salvianolic Acid B: Another phenolic compound found in Radix Salviae Miltiorrhizae with similar antioxidant and anti-inflammatory properties.

    Rosmarinic Acid: A related compound with similar chemical structure and biological activities.

Uniqueness: 9’‘’-Methyllithospermate B is unique due to its specific esterification, which enhances its solubility and bioavailability compared to its parent compound, lithospermic acid B. This modification also contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[2-(3,4-dihydroxyphenyl)-4-[(E)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGJMZNCIGGFN-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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